molecular formula C18H12ClF3N2O2 B3537122 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No. B3537122
M. Wt: 380.7 g/mol
InChI Key: IZSSTROKEVLSQM-UHFFFAOYSA-N
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Description

“N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a trifluoromethyl group, which can enhance the compound’s stability and lipophilicity .


Molecular Structure Analysis

The compound contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The trifluoromethyl group is attached to a phenyl ring, which can influence the compound’s electronic properties .


Chemical Reactions Analysis

Indole compounds can undergo various reactions, such as electrophilic substitution at the C3 position . The trifluoromethyl group is generally stable under most conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Generally, the presence of the trifluoromethyl group can increase the compound’s lipophilicity, which can influence its absorption and distribution in the body .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Indole derivatives have been found to have various biological activities, such as antibacterial, antifungal, and anticancer activities .

Safety and Hazards

The safety and hazards of the compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Indole derivatives are a rich source of biologically active compounds, and research into new synthetic methods and applications is ongoing . The development of new reactions for the introduction of the trifluoromethyl group is also an active area of research .

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-formylindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF3N2O2/c19-14-6-5-12(18(20,21)22)7-15(14)23-17(26)9-24-8-11(10-25)13-3-1-2-4-16(13)24/h1-8,10H,9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSSTROKEVLSQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-formylindol-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-formyl-1H-indol-1-yl)acetamide

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